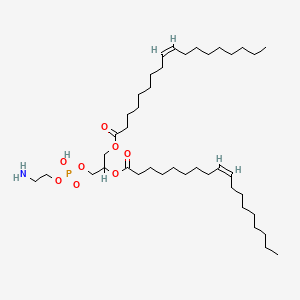
Oxymorphone hydrochloride
説明
Oxymorphone hydrochloride is the hydrochloride salt form of oxymorphone, a semisynthetic opioid with a potent analgesic property . It is used to relieve pain severe enough to require opioid treatment and when other pain medicines did not work well enough or cannot be tolerated . It acts in the central nervous system (CNS) to relieve pain .
Synthesis Analysis
Oxymorphone is a semisynthetic opioid analgesic derived from thebaine . It was first developed in the year 1914 and has been available as oxymorphone hydrochloride parenteral forms in the United States since 1959 . The synthesis of oxymorphone involves a multistep sequence in which oxycodone is first generated and then N- and O-demethylated . The demethylations are problematic from the safety and sustainability viewpoint, as they involve harmful reagents such as alkyl chloroformates or boron tribromide .
Molecular Structure Analysis
The molecular formula of Oxymorphone hydrochloride is C17H20ClNO4 . Its structure is that of morphine with the double bond hydrogenated and an additional hydroxyl group that makes it 10 times more potent than morphine . The IUPAC name is (4 R ,4 aS ,7 aR ,12 bS )-4 a ,9-dihydroxy-3-methyl-2,4,5,6,7 a ,13-hexahydro-1 H -4,12-methanobenzofuro [3,2-e]isoquinolin-7-one;hydrochloride .
Chemical Reactions Analysis
Oxymorphone hydrochloride binds to and activates opiate receptors, specifically mu-receptors, in the central nervous system (CNS) . This results in sedation, analgesia, decreased gastrointestinal motility, and respiratory depression . Electrolysis under galvanostatic conditions provided high selectivity (>94%) toward amine oxidation, with variable amounts (1–5%) of opioid dimers formed .
Physical And Chemical Properties Analysis
Oxymorphone hydrochloride is a member of phenanthrenes . The molecular weight is 337.8 g/mol . The molecular formula is C17H20ClNO4 .
科学的研究の応用
Potent μ-Opioid Receptor Agonist
Oxymorphone hydrochloride is primarily a potent μ-opioid receptor agonist . It is more lipophilic than morphine and may more easily cross the blood-brain barrier . This makes it a valuable compound in the field of neuroscience and pain management research.
Pain Management
Oxymorphone hydrochloride is indicated for the relief of moderate to severe pain . It is used in both immediate-release (IR) and extended-release (ER) formulations . The IR formulation is used for pain that occurs intermittently, while the ER formulation is used for persistent pain .
Drug Interactions
Oxymorphone hydrochloride was found not to have any clinically significant interactions with cytochrome (CYP)3A4, CPY2C9, or CYP2D6 . This limits its potential for causing some of the more common drug-drug interactions via the CYP450 system, making it a safer option in patients on multiple medications.
Orthopedic Surgery
The analgesic efficacy of oxymorphone hydrochloride has been evaluated in acute pain following orthopedic surgeries . This makes it a valuable compound in post-operative pain management research.
Pharmacokinetics
Oxymorphone hydrochloride has a more rapid onset of action and several times the analgesic potency of its parent compound morphine when administered parenterally . Understanding the pharmacokinetics of oxymorphone hydrochloride can help in developing more effective pain management strategies.
Extended-Release Formulation
Oxymorphone ER is a new sustained-release tablet formulation of oxymorphone hydrochloride developed to provide 12 hours of sustained analgesia . The ER matrix alters and delays drug dissolution and absorption from the gastrointestinal tract, resulting in a completely different pharmacokinetic profile relative to the IR drug formulations . This makes it a valuable compound in the field of pharmaceutical research.
Safety And Hazards
The use of oxymorphone hydrochloride exposes patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . It is advised not to drive, operate machinery or perform other potentially dangerous activities until you know whether the medication will affect your ability to do them safely .
将来の方向性
Although discovered many decades ago and used as parenteral formulation, the newer oral preparations of oxymorphone (immediate release and extended release) that were approved in 2006 can provide additional options for customizing therapy to accommodate various patient needs . This newer oral formulation could make this powerful agent an important drug in the armamentarium of the healthcare provider caring for patients with pain .
特性
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4.ClH/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9;/h2-3,12,15,19,21H,4-8H2,1H3;1H/t12-,15+,16+,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGJBQBWUGVESK-KCTCKCTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76-41-5 (Parent) | |
| Record name | Oxymorphone hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10189214 | |
| Record name | Oxymorphone hydrochloride [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxymorphone hydrochloride | |
CAS RN |
357-07-3 | |
| Record name | Oxymorphone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxymorphone hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxymorphone hydrochloride [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYMORPHONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y2EI94NBC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(1R,3S,4R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexane-1,3-diol](/img/structure/B1231256.png)



